molecular formula C9H11N3 B7865605 2-[Ethyl(methyl)amino]nicotinonitrile

2-[Ethyl(methyl)amino]nicotinonitrile

Cat. No.: B7865605
M. Wt: 161.20 g/mol
InChI Key: PFLIZNGGEXUELS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[Ethyl(methyl)amino]nicotinonitrile can be achieved through various synthetic routes. One common method involves the multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product. Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-[Ethyl(methyl)amino]nicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce amines.

Scientific Research Applications

2-[Ethyl(methyl)amino]nicotinonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, nicotinonitrile derivatives have shown potential as anticancer agents, antiviral agents, and inhibitors of various enzymes . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for drug discovery and development. In industry, it can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[Ethyl(methyl)amino]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

2-[Ethyl(methyl)amino]nicotinonitrile can be compared with other nicotinonitrile derivatives, such as Bosutinib, Milrinone, Neratinib, and Olprinone . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential uses. For example, its ethyl and methyl groups may enhance its lipophilicity and ability to cross cell membranes, making it more effective in certain applications.

Properties

IUPAC Name

2-[ethyl(methyl)amino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-3-12(2)9-8(7-10)5-4-6-11-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLIZNGGEXUELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=C(C=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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